

Spectroscopic Data of N-(4-(1-Cyanoethyl)phenyl)acetamide: A Technical Guide

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Compound of Interest

Compound Name: N-(4-(1-Cyanoethyl)phenyl)acetamide

Cat. No.: B1626812

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Disclaimer: Spectroscopic data for the specific compound **N-(4-(1-Cyanoethyl)phenyl)acetamide** is not readily available in public databases. This guide presents data for the closely related surrogate compound, 2-cyano-N-phenylacetamide, which shares key structural motifs (a phenyl ring, an acetamide group, and a cyano group). The experimental protocols provided are generalized for solid organic compounds.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the spectroscopic properties of 2-cyano-N-phenylacetamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Data Presentation

The following tables summarize the key spectroscopic data for 2-cyano-N-phenylacetamide.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.33	s	1H	NH (amide)
7.57	d, J=8.2 Hz	2H	ortho-H of phenyl ring
7.34	t, J=8.2 Hz	2H	meta-H of phenyl ring
7.12	t, J=7.4 Hz	1H	para-H of phenyl ring
3.89	s	2H	CH ₂ (methylene)

Solvent: DMSO-d₆[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
161.31	C=O (carbonyl)
138.66	ipso-C of phenyl ring
129.17	ortho-C of phenyl ring
124.17	para-C of phenyl ring
119.52	meta-C of phenyl ring
116.23	C≡N (nitrile)
26.97	CH ₂ (methylene)

Solvent: CDCl₃[\[2\]](#)

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
3270	N-H Stretch (amide)
2200 - 2227	C≡N Stretch (nitrile)
1651 - 1682	C=O Stretch (amide I)
1596	N-H Bend (amide II)
1504 - 1575	C=C Stretch (aromatic)

[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 4: Mass Spectrometry Data

m/z	Assignment
160	[M] ⁺ (Molecular ion)
133	[M-CN] ⁺
120	[M-CH ₂ CN] ⁺

Ionization Method: Electron Ionization (EI)[\[2\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[\[1\]](#)[\[3\]](#)

- Sample Preparation: Approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[\[6\]](#)[\[7\]](#) The sample is filtered if any solid particles are present to ensure magnetic field homogeneity.[\[6\]](#)

- **Instrument Setup:** The NMR spectrometer is set up by inserting the sample, locking onto the deuterium signal of the solvent, and shimming the magnetic field to achieve optimal resolution.^[8] The probe is tuned to the appropriate frequencies for ^1H and ^{13}C .^[8]
- **Data Acquisition:**
 - For ^1H NMR, a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans is usually required.^[7]
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectra are commonly obtained using the KBr pellet method.^{[9][10][11]}

- **Sample Preparation (KBr Pellet Method):**
 - Approximately 1-2 mg of the solid sample is finely ground in an agate mortar and pestle.^[11]
 - About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder is added and thoroughly mixed with the sample.^[11]
 - The mixture is transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.^[12]
- **Data Acquisition:**
 - A background spectrum of a pure KBr pellet or empty sample chamber is recorded.^[11]
 - The sample pellet is placed in the spectrometer's sample holder.

- The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .[\[10\]](#)
- Data Processing: The sample spectrum is ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

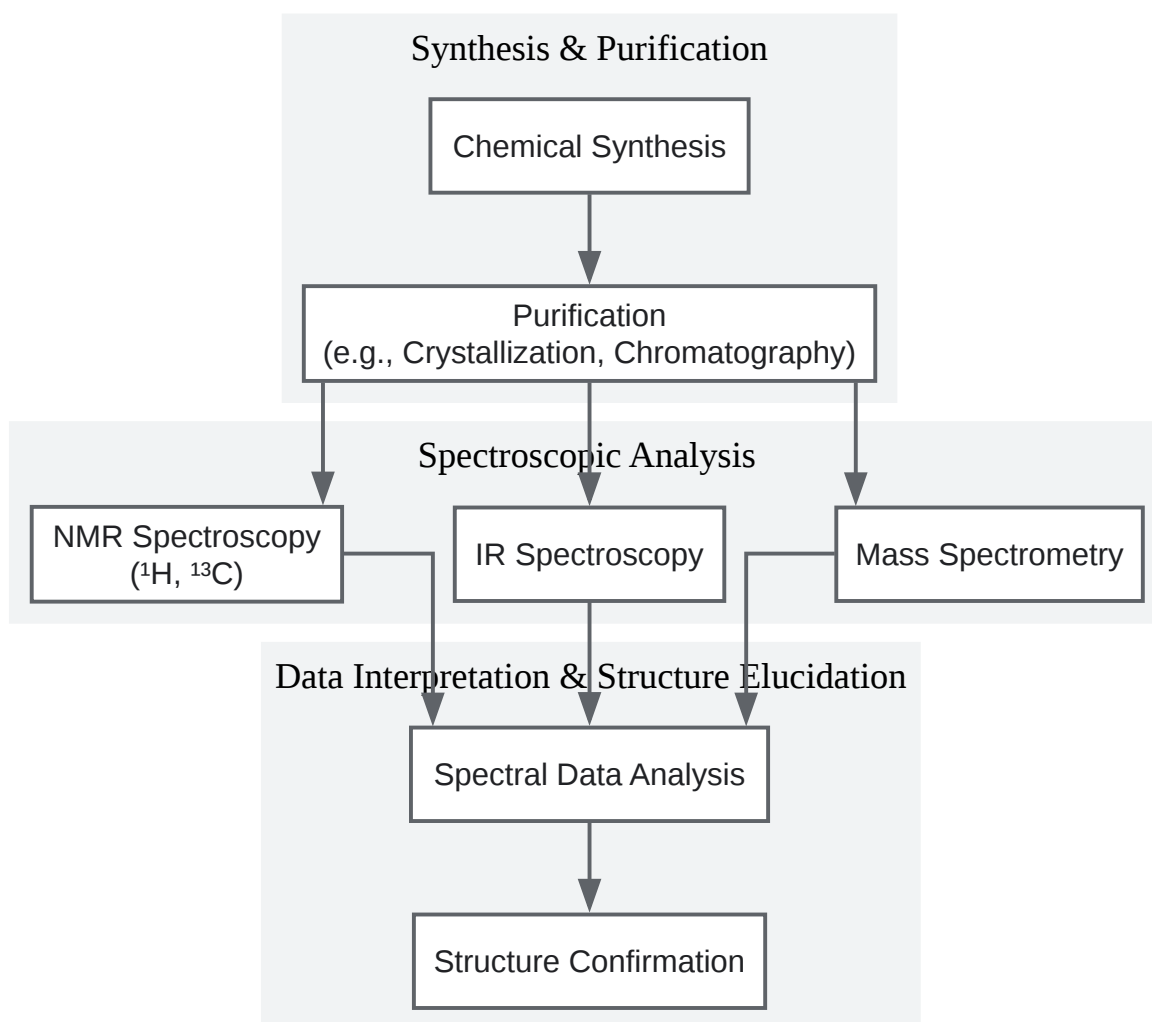
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the analysis of volatile and thermally stable organic compounds.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Sample Introduction: The solid sample is introduced into the ion source, often via a direct insertion probe, where it is vaporized by heating under high vacuum.[\[13\]](#)
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a radical cation (molecular ion, M^+).[\[14\]](#)[\[15\]](#)
- Fragmentation: The excess energy imparted during ionization often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[\[15\]](#)
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z .

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound.



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